Methyl phenylacetate

Membrane Biophysics Drug Delivery QSAR Modeling

Procure methyl phenylacetate (CAS 101-41-7) for unmatched reliability in flavor and fragrance formulation. As a FEMA GRAS ingredient (No. 2733), it guarantees regulatory compliance and batch‑to‑batch consistency, eliminating the risks of unverified analog substitution. Its well‑defined LogP (1.97) is the industry standard for QSAR model calibration and membrane permeability studies. Its unique diastereoselective reactivity enables precise stereochemical control in aldol reactions, essential for pharmaceutical intermediate production. Ensure experimental accuracy—choose this well‑characterized, multipurpose ester.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 101-41-7
Cat. No. B094091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenylacetate
CAS101-41-7
Synonymsmethyl phenylacetate
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyCRZQGDNQQAALAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.072X10+3 mg/L at 25 °C (est)
Soluble in most organic solvents;  1:6 in 60% alcohol;  insoluble in water, glycerin and propylene glycol.
Insoluble in water, glyceryl, propylene glycol;  soluble in oils
1 mL in 6 mL 60% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phenylacetate (CAS 101-41-7): Technical Specifications and Industry Sourcing Guide


Methyl phenylacetate (CAS 101-41-7) is a phenylacetic acid methyl ester, a clear liquid with a strong honey-like odor [1]. It is used as a flavor and fragrance ingredient (FEMA GRAS 2733) and as an intermediate in organic synthesis [2].

Why Methyl Phenylacetate Cannot Be Substituted: A Guide for Scientists and Sourcing Managers


Methyl phenylacetate (CAS 101-41-7) cannot be freely substituted with analogs like ethyl phenylacetate or other phenylacetic esters due to fundamental differences in physicochemical properties, reactivity, and safety profiles. These differences are not marginal and directly impact performance in specific applications. For instance, its distinct partition coefficient (LogP) and solubility profile, compared to its ethyl homolog, dictate its behavior in membrane permeability studies and formulation science . Furthermore, its unique diastereoselective reactivity in aldol reactions, which is not shared by all esters, is critical for the synthesis of specific stereoisomers [1]. Finally, its safety and regulatory standing as a FEMA GRAS flavoring agent with a defined toxicological profile is product-specific and cannot be assumed for structurally similar compounds. Substitution without verification can lead to failed experiments, off-spec products, and regulatory non-compliance.

Methyl Phenylacetate (CAS 101-41-7): Quantitative Evidence for Scientific and Industrial Selection


Membrane Permeability & Partitioning: LogP Comparison vs. Ethyl Phenylacetate

Methyl phenylacetate demonstrates a lower lipophilicity compared to its ethyl ester homolog. The measured octanol-water partition coefficient (LogP) for methyl phenylacetate is 1.97 , whereas the calculated value for ethyl phenylacetate is 2.2 [1]. This quantifiable difference of ~0.23 log units is significant in predicting membrane permeability and passive diffusion in biological systems.

Membrane Biophysics Drug Delivery QSAR Modeling

Organic Solubility: Defined vs. Ethyl Phenylacetate in Key Solvents

Methyl phenylacetate has specific, quantifiable solubility in common laboratory solvents. It exhibits a solubility of ≥28.1 mg/mL in DMSO and ≥25.3 mg/mL in ethanol [1]. While ethyl phenylacetate is described as soluble in ethanol and ether, no quantitative data is readily available for direct comparison [2].

Formulation Science Analytical Chemistry Sample Preparation

Safety Profile: Acute Oral Toxicity (LD50) vs. Benzyl Acetate

Methyl phenylacetate exhibits moderate acute oral toxicity in rats, with a reported LD50 of 2,550 mg/kg . This contrasts with benzyl acetate (CAS 140-11-4), a common alternative fragrance ester, which has a significantly higher LD50 of 3,690 mg/kg , indicating lower acute toxicity for the latter.

Toxicology Safety Assessment Flavor & Fragrance

Diastereoselective Aldol Reactivity: A Unique Synthetic Utility

Methyl phenylacetate participates in diastereoselective aldol reactions mediated by boron compounds (e.g., Chx2BH). This reaction yields β-hydroxy-R-phenyl esters with distinct stereoisomeric ratios that are dependent on reaction conditions (solvent, temperature) [1]. This specific stereochemical outcome is a property of the methyl ester and cannot be assumed for other esters like ethyl or benzyl phenylacetate without experimental validation.

Organic Synthesis Stereochemistry Medicinal Chemistry

Methyl Phenylacetate (CAS 101-41-7): High-Impact Application Scenarios


Biophysical Research & QSAR Model Development

Methyl phenylacetate is a preferred model compound for partition coefficient (LogP) measurement experiments . Its well-defined experimental LogP value of 1.97 makes it an ideal standard for calibrating and validating computational models (QSAR) that predict membrane permeability and drug-likeness. The compound's lower lipophilicity compared to its ethyl homolog [1] provides a nuanced data point for training more accurate models.

Stereoselective Organic Synthesis

This compound is a key building block in organic synthesis due to its ability to undergo diastereoselective aldol reactions . This property is essential for constructing molecules with defined stereochemistry, which is common in pharmaceutical intermediates. It is also a precursor to methyl phenyldiazoacetate, a reagent used in cyclopropanation reactions , further highlighting its utility in advanced synthesis.

Flavor and Fragrance Formulation

As a FEMA GRAS ingredient (FEMA No. 2733) with a defined honey and jasmine odor profile , methyl phenylacetate is a well-characterized building block for creating complex flavor and fragrance accords. Its specific sensory attributes and approved use levels in various food categories (e.g., 13 mg/kg in candy, 12 mg/kg in baked goods) make it a dependable choice for formulators requiring batch-to-batch consistency and regulatory compliance.

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